7-ethoxy-N-phenylbenzofuran-2-carboxamide
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Overview
Description
7-Ethoxy-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-N-phenylbenzofuran-2-carboxamide typically involves the formation of the benzofuran core followed by the introduction of the ethoxy and phenyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for higher yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
7-Ethoxy-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential anti-tumor and antibacterial properties are explored for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethoxy-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For instance, it may interfere with DNA replication or protein synthesis in bacterial cells, contributing to its antibacterial activity .
Comparison with Similar Compounds
- 7-Methoxy-N-phenylbenzofuran-2-carboxamide
- 7-Hydroxy-N-phenylbenzofuran-2-carboxamide
- 7-Chloro-N-phenylbenzofuran-2-carboxamide
Comparison: Compared to its analogs, 7-ethoxy-N-phenylbenzofuran-2-carboxamide exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
7-ethoxy-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-14-10-6-7-12-11-15(21-16(12)14)17(19)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYSLAIOACRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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